mdl 72527

Descripción general

Descripción

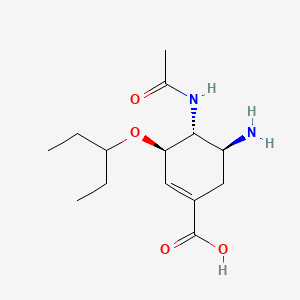

MDL 72527 is a polyamine oxidase (PAO) inhibitor that inhibits spermine oxidase and N1-acetylpolyamine oxidase (IC50s = 6.1 and 0.02 µM, respectively). It does not inhibit monoamine oxidase or D-amino acid oxidase. This compound inhibits PAO-dependent H2O2 production in vitro and in vivo and is used to study the role of PAO activity in diverse models, including infection, cancer, and hyperoxia.

Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo.

Aplicaciones Científicas De Investigación

Neuroprotección en el daño cerebral isquémico y la lesión cerebral traumática “MDL 72527” ha demostrado tener efectos neuroprotectores en modelos de daño cerebral isquémico y lesión cerebral traumática. Actúa como un inhibidor competitivo de la espermina oxidasa (SMOX), que participa en la degradación metabólica de las poliaminas, compuestos que son importantes para el crecimiento y la diferenciación celular. Al inhibir SMOX, “this compound” reduce la apoptosis neuronal (muerte celular) y la inflamación, lo que lleva a una disminución del volumen de infarto y los déficits neurológicos .

Efectos anticancerígenos

“this compound” ha demostrado propiedades anticancerígenas al servir como un inhibidor de la oxidasa de poliaminas. Esta enzima participa en la regulación de las poliaminas, que están asociadas con la proliferación celular. La inhibición de la oxidasa de poliaminas por “this compound” puede interrumpir la homeostasis de las poliaminas dentro de las células cancerosas, lo que lleva a una reducción del crecimiento tumoral y una mayor efectividad de otros tratamientos anticancerígenos .

Efectos contragestatacionales

Se ha informado que el compuesto también tiene efectos contragestatacionales, que se refieren a su potencial para interferir con los procesos de embarazo o implantación. Esta aplicación podría estar relacionada con sus efectos sobre los niveles de poliaminas, que se sabe que desempeñan un papel en los procesos reproductivos .

Mejora del efecto anticancerígeno de DFMO

“this compound” mejora el efecto anticancerígeno del inactivador de la ornitina descarboxilasa (D,L)-2-(difluorometil)ornitina (DFMO). DFMO es otro compuesto que se dirige a la síntesis de poliaminas, y cuando se usa en combinación con “this compound”, existe un efecto sinérgico que mejora la actividad anticancerígena general .

Neuroprotección contra la excitotoxicidad

En modelos de excitotoxicidad retiniana, se ha demostrado que el tratamiento con “this compound” regula al alza la señalización antioxidante y reduce la expresión de genes proinflamatorios. Esto sugiere que puede tener aplicaciones en la protección de las neuronas contra el daño causado por la estimulación excesiva por los neurotransmisores .

Reducción de los déficits motores y preservación de las sinapsis En modelos de ratón, el tratamiento con “this compound” ha dado lugar a una reducción notable de los déficits motores y una mejor preservación de las sinapsis. Esto indica posibles aplicaciones en enfermedades neurodegenerativas donde la función motora y la integridad sináptica se ven comprometidas .

Mejora de la agudeza visual

Además, “this compound” se ha asociado con una mejor agudeza visual en modelos experimentales. Esto podría apuntar hacia aplicaciones en el tratamiento de deficiencias visuales que están relacionadas con el daño neuronal o la inflamación .

Inducción selectiva en células hematopoyéticas

El compuesto induce selectivamente cambios en los niveles de poliaminas dentro de las células hematopoyéticas. Al inhibir la oxidasa de poliaminas, reduce los niveles de ciertas poliaminas e induce la acumulación de derivados acetilados, lo que podría tener implicaciones para el desarrollo y la función de las células sanguíneas .

Estas aplicaciones resaltan el diverso potencial de “this compound” en la investigación científica, particularmente dentro de los campos de la neuroprotección, la terapia del cáncer, la salud reproductiva y la hematopoyesis.

Cells | Free Full-Text | Treatment with this compound Ameliorated … - MDPI Pharmacological Inhibition of Spermine Oxidase Suppresses … The polyamine oxidase inactivator this compound | SpringerLink The Polyamine Oxidase Inhibitor MDL-72,527 Selectively Induces …

Mecanismo De Acción

Target of Action

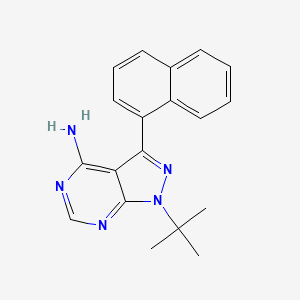

MDL 72527 primarily targets spermine oxidase (SMO) , a type of polyamine oxidase . SMO is a FAD-dependent amine oxidase, which is constitutively expressed in nearly all tissues of the vertebrate organism .

Mode of Action

This compound acts as a selective enzyme-activated irreversible inhibitor of spermine oxidase . It blocks the production of hydrogen peroxide (H2O2), a byproduct of the action of SMO . This inhibition of SMO reduces the levels of reactive oxygen species (ROS), which are often associated with cellular damage and disease states .

Biochemical Pathways

The inhibition of SMO by this compound affects the polyamine catabolic pathway . This pathway is responsible for the conversion of N1-acetyl-spermidine and -spermine into putrescine and spermidine, respectively . By inhibiting SMO, this compound disrupts this pathway, leading to a decrease in the production of ROS .

Result of Action

This compound has been shown to have neuroprotective effects . In experimental models, treatment with this compound resulted in improved neuronal survival, preservation of synapses, and improved visual acuity . It also reduced motor deficits and inflammation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to have lysosomotropic properties, meaning it tends to accumulate in lysosomes . This can lead to the induction of apoptosis in certain conditions

Análisis Bioquímico

Biochemical Properties

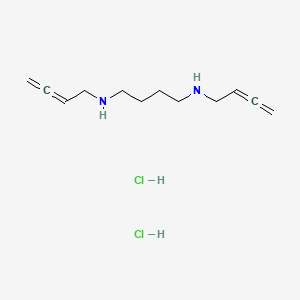

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride functions as a potent inhibitor of polyamine oxidase. This enzyme catalyzes the oxidation of polyamines, leading to the production of hydrogen peroxide and aldehydes, which can be toxic to cells. By inhibiting polyamine oxidase, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride helps to regulate polyamine levels within cells, thereby influencing various cellular processes. The compound interacts with the enzyme by binding to its active site, preventing the oxidation of polyamines and subsequent production of toxic byproducts .

Cellular Effects

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, the compound can induce apoptosis by disrupting polyamine metabolism. This disruption leads to an accumulation of polyamines, which can trigger cell death pathways. Additionally, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of polyamines and their metabolites .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride involves its interaction with polyamine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the oxidation of polyamines. This inhibition results in the accumulation of polyamines within the cell, which can lead to changes in gene expression and activation of apoptotic pathways. Additionally, the compound may interact with other biomolecules, such as DNA and proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of polyamine oxidase and prolonged effects on cellular function. The exact temporal dynamics of these effects can depend on various factors, including the concentration of the compound and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride in animal models can vary with different dosages. At low doses, the compound effectively inhibits polyamine oxidase without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and damage to cellular structures. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride is involved in the metabolic pathways of polyamines. By inhibiting polyamine oxidase, the compound prevents the breakdown of polyamines into toxic byproducts, thereby maintaining their levels within cells. This regulation of polyamine metabolism can influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound may also interact with other enzymes and cofactors involved in polyamine metabolism, further modulating its effects on cellular functions .

Transport and Distribution

Within cells and tissues, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. It may also interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of the compound can influence its localization and accumulation, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The precise subcellular localization of the compound can vary depending on the cell type and experimental conditions .

Propiedades

InChI |

InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRWVVFVHINOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

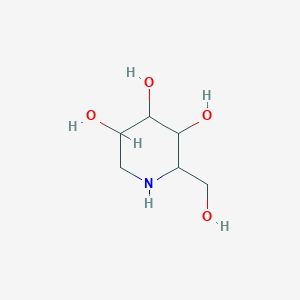

Canonical SMILES |

C=C=CCNCCCCNCC=C=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93565-01-6 | |

| Record name | MDL 72527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093565016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDL-72527 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YVR349GN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MDL 72527 interact with PAO?

A1: this compound acts as an irreversible inhibitor of PAO. While the exact mechanism of binding is not fully elucidated in these papers, structural similarities with spermine suggest it could bind at the active site. [] This binding permanently inactivates the enzyme, preventing further polyamine oxidation. []

Q2: What are the downstream effects of PAO inhibition by this compound?

A2: Inhibition of PAO by this compound leads to several downstream effects:

- Accumulation of N1-acetylspermidine and N1-acetylspermine: These acetylated polyamines are typically catabolized by PAO. [, , ] Their build-up could exert cytotoxic effects or influence other cellular processes. [, , ]

- Reduced formation of hydrogen peroxide (H2O2) and reactive aldehydes: PAO activity generates these cytotoxic byproducts. [, , ] this compound’s inhibition of PAO consequently diminishes their production, potentially protecting cells from oxidative damage. [, , ]

- Altered putrescine levels: Putrescine levels can either increase or decrease depending on the experimental context and timeframe after this compound administration. [, , , , ] This suggests a complex interplay between polyamine biosynthesis, catabolism, and interconversion pathways. [, ]

Q3: What are the potential therapeutic benefits of inhibiting PAO with this compound?

A3: Preclinical studies suggest that PAO inhibition by this compound holds promise for several conditions:

- Cancer: this compound shows anti-proliferative effects in various cancer models, likely due to polyamine depletion and disruption of cellular processes dependent on polyamine homeostasis. [, , , ]

- Neurodegenerative diseases: By reducing H2O2 and reactive aldehyde formation, this compound exhibits neuroprotective effects in models of stroke, traumatic brain injury, diabetic retinopathy, and excitotoxicity. [, , , , , , , ]

- Ocular diseases: Research indicates that this compound may be beneficial in preventing cataract formation by modulating the activities of TG2 and PAO. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22N4 • 2HCl. Its molecular weight is 299.25 g/mol.

Q5: Is there information available about the material compatibility and stability of this compound?

A5: The provided research papers primarily focus on the biological effects of this compound. Detailed information regarding its material compatibility and stability under various conditions is not extensively discussed.

Q6: How does the structure of this compound contribute to its PAO inhibitory activity?

A7: this compound's structure resembles the polyamine spermine, particularly the butadienyl groups which are crucial for irreversible inhibition of PAO. [] Modifications to these groups could alter its potency and selectivity. []

Q7: Have any structural analogs of this compound been investigated?

A8: Yes, structural analogs with modifications to the butadienyl groups have been synthesized and tested. Some analogs showed greater potency against specific PAO isoforms, highlighting the possibility of developing more selective inhibitors. []

Q8: What is known about the stability of this compound?

A8: The provided research articles do not delve into the specific stability profile of this compound.

Q9: What in vitro and in vivo models have been used to study this compound?

A9: A variety of in vitro and in vivo models have been employed, including:

- Cell lines: Human colon cancer cells (SW480, SW620, HCT116), melanoma cells (SKMEL-28), and rat gastric mucosa cells. [, , , , ]

- Animal models: Mice and rats for studying colon cancer, ischemic retinopathy, diabetic retinopathy, stroke, traumatic brain injury, and excitotoxicity. [, , , , , , , , , , , , ]

- Organotypic cultures: Hippocampal slice cultures for examining excitotoxicity. []

Q10: What are the known toxicological effects of this compound?

A12: While the provided papers highlight this compound’s potential therapeutic benefits, information regarding its toxicity profile is limited. One study suggests that it might exert cytotoxic effects in cancer cells through mechanisms independent of PAO inhibition. [] Further research is needed to fully understand its safety profile and potential long-term effects.

Q11: What analytical methods have been used to study this compound and its effects?

A11: Various techniques were employed in the studies, including:

- Enzyme assays: To measure the activity of PAO, SSAT, and other enzymes involved in polyamine metabolism. [, , , , , , , , , ]

- HPLC: To quantify polyamine levels in cells and tissues. [, , , , , ]

- Western blotting: To assess protein expression levels of key signaling molecules. [, , , , ]

- Flow cytometry: To analyze cell cycle progression and apoptosis. [, , , ]

- Immunohistochemistry: To visualize cell death, neurodegeneration, and inflammation in tissue sections. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)